

Spectroscopic Profile of Ethoxyethyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethoxyethyne*

Cat. No.: *B1361780*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethoxyethyne** (CAS No. 927-80-0), a valuable reagent in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for **ethoxyethyne** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **ethoxyethyne** is characterized by three distinct signals corresponding to the ethoxy and acetylenic protons.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	1.39	Triplet	3H	-O-CH ₂ -CH ₃
b	4.14	Quartet	2H	-O-CH ₂ -CH ₃
c	2.50 (estimated)	Singlet	1H	\equiv C-H

Note: The chemical shift for the acetylenic proton (c) is an estimation based on typical values for terminal alkynes.

¹³C NMR (Carbon-13 NMR) Data

While a publicly available, detailed ¹³C NMR spectrum for **ethoxyethyne** is limited, the expected chemical shifts can be predicted based on its structure. The spectrum should exhibit four distinct signals. Experimental spectra are noted to be available on platforms such as SpectraBase and ChemicalBook.[\[1\]](#)[\[2\]](#)

Signal	Predicted Chemical Shift (δ , ppm)	Assignment
1	~15	-O-CH ₂ -CH ₃
2	~69	-O-CH ₂ -CH ₃
3	~23	\equiv C-H
4	~92	-O-C \equiv

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **ethoxyethyne** will prominently feature absorptions corresponding to the carbon-carbon triple bond and the C-H bonds. While a detailed spectrum with peak intensities is not readily available in the public domain, characteristic absorption bands are expected in the following regions. ChemicalBook indicates the availability of an IR spectrum for **ethoxyethyne**.
[\[3\]](#)

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
≡C-H stretch	3300 - 3250	Strong, sharp
C-H stretch (sp ³)	3000 - 2850	Medium to Strong
C≡C stretch	2150 - 2100	Medium to Weak (often sharp)
C-O stretch	1200 - 1000	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **ethoxyethyne** is available through the NIST WebBook.[\[4\]](#)

Key Fragments from Mass Spectrum

m/z	Proposed Fragment Ion	Notes
70	[C ₄ H ₆ O] ⁺	Molecular Ion (M ⁺)
69	[C ₄ H ₅ O] ⁺	Loss of a hydrogen atom
55	[C ₃ H ₃ O] ⁺	Loss of a methyl group
43	[C ₂ H ₃ O] ⁺	Likely from cleavage of the ethyl group
29	[C ₂ H ₅] ⁺	Ethyl cation
27	[C ₂ H ₃] ⁺	Vinyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **ethoxyethyne**.

Materials:

- **Ethoxyethyne** sample
- Deuterated solvent (e.g., CDCl_3)
- NMR tube (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-20 mg of the **ethoxyethyne** sample in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., residual CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.

- Process the data similarly to the ^1H spectrum, referencing the CDCl_3 signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of **ethoxyethyne**.

Materials:

- **Ethoxyethyne** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
- Volatile solvent for cleaning (e.g., isopropanol or acetone).

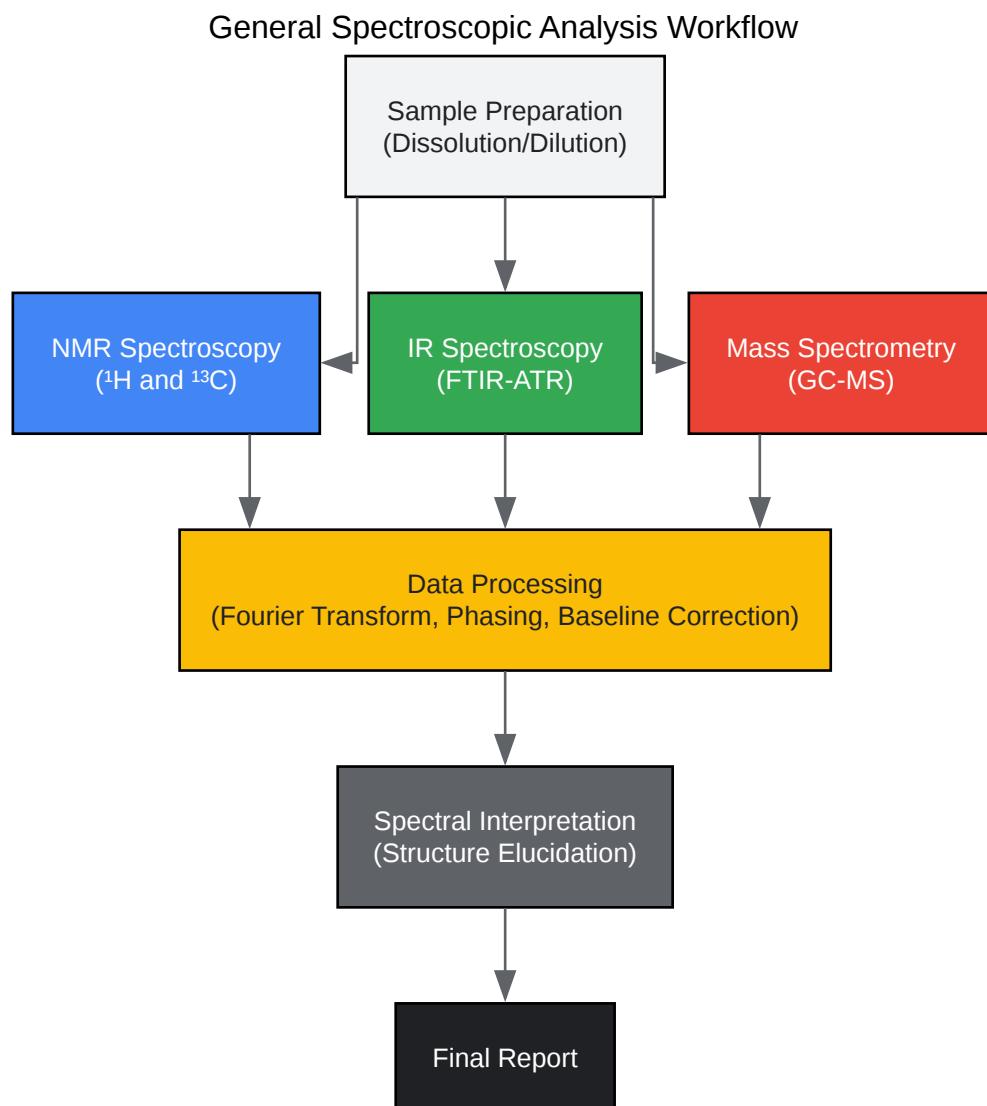
Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid **ethoxyethyne** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of **ethoxyethyne**.

Materials:


- **Ethoxyethyne** sample
- Gas chromatograph-mass spectrometer (GC-MS) system.
- Helium carrier gas.

Procedure:

- Sample Introduction: Introduce a dilute solution of **ethoxyethyne** in a volatile solvent into the GC via an appropriate injection method.
- Chromatographic Separation: The sample is vaporized and separated on the GC column.
- Ionization: As the **ethoxyethyne** elutes from the column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically 70 eV for EI).
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **ethoxyethyne**.

[Click to download full resolution via product page](#)

Caption: A flowchart of the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]

- 2. Ethoxyethyne(927-80-0) ^{13}C NMR spectrum [chemicalbook.com]
- 3. Ethoxyethyne(927-80-0) IR Spectrum [chemicalbook.com]
- 4. Ethoxyacetylene [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethoxyethyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361780#spectroscopic-data-of-ethoxyethyne-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com